molecular formula C20H25N3O9 B15174646 (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B15174646
M. Wt: 451.4 g/mol
InChI Key: BTMGVGLKRMWEBX-BJLQQYENSA-N
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Description

This compound is a structurally complex tricyclic derivative characterized by a pentaoxatricyclo[7.3.0.02,6]dodecane core substituted with four methyl groups and a carboxamide side chain linked to a 4-nitroaniline moiety. The 4-nitroanilinoethylamide group introduces electron-withdrawing effects and hydrogen-bonding capabilities, which may influence solubility, stability, and bioactivity .

Properties

Molecular Formula

C20H25N3O9

Molecular Weight

451.4 g/mol

IUPAC Name

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C20H25N3O9/c1-19(2)29-13-14(30-19)16-18(32-20(3,4)31-16)28-15(13)17(25)21-9-12(24)22-10-5-7-11(8-6-10)23(26)27/h5-8,13-16,18H,9H2,1-4H3,(H,21,25)(H,22,24)/t13-,14+,15?,16-,18-/m1/s1

InChI Key

BTMGVGLKRMWEBX-BJLQQYENSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC(O3)(C)C)C

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Carboxylic Acid Derivative

Compound : (1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid
Key Differences :

  • Functional Group : The carboxylic acid at position 8 (vs. carboxamide in the target compound) increases polarity and acidity (pKa ~2–3), reducing lipophilicity.
  • Bioavailability : The carboxylic acid form may exhibit higher aqueous solubility but poorer membrane permeability compared to the carboxamide derivative .
  • Applications : Carboxylic acid derivatives are often intermediates in drug synthesis, whereas carboxamides are more stable in physiological conditions, making the target compound suitable for prolonged biological studies.
Property Target Compound Carboxylic Acid Derivative
Molecular Formula C₁₉H₂₅N₃O₉ C₁₂H₁₈O₇
Molecular Weight (g/mol) 451.42 274.27
Key Functional Groups Carboxamide, Nitroaniline Carboxylic Acid
Solubility (H₂O) Moderate (amide-enhanced) High (acid-enhanced)

Triterpenoid Carboxamide Analog

Compound: (2R,4aS,6aS,12bR,14aS,14bR)-10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide Key Differences:

  • Core Structure: A triterpenoid framework (vs. tricyclic pentaoxa system) provides distinct stereoelectronic environments.
  • Substituent Effects: The 6-methoxyquinoline group (electron-donating) contrasts with the 4-nitroaniline (electron-withdrawing) in the target compound, altering π-π stacking and receptor-binding profiles .
  • Biological Relevance: Triterpenoid carboxamides are explored for SERCA modulation, while the target compound’s nitroaniline group may confer redox activity or photostability .

Acetate Ester Analog

Compound : [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
Key Differences :

  • Ester vs. Amide : The acetate ester at position 8 is hydrolytically labile (susceptible to esterases) compared to the stable carboxamide bond in the target compound.
  • Applications: Esters are often prodrugs, whereas the target compound’s amide linkage enhances metabolic stability for therapeutic or diagnostic use .

Research Implications

  • Drug Design : The carboxamide and nitroaniline groups position this compound as a candidate for kinase inhibition or nitric oxide release studies.
  • Material Science : The tricyclic core’s rigidity could stabilize polymer matrices or coordination complexes, though this remains unexplored in current literature .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a tricyclo[7.3.0.02,6]dodecane core with five ether oxygens, two quaternary methyl groups, and a carboxamide-linked acetamide side chain bearing a 4-nitroaniline moiety. Retrosynthetically, the molecule can be divided into three key fragments:

  • Tricyclic Ether Core : Derived from a carbohydrate or polyol precursor through sequential etherification and cyclization.
  • Carboxamide Group : Introduced via activation of the core’s carboxylic acid or ester intermediate.
  • 4-Nitroanilino-Acetamide Side Chain : Synthesized through nucleophilic acyl substitution between 4-nitroaniline and an activated acetamide derivative.

Synthesis of the Tricyclo[7.3.0.02,6]Dodecane Core

Cyclization of Polyol Precursors

The tricyclic ether system is constructed from a C12 polyol precursor through acid-catalyzed cyclization. For example, heating 1,5,9-trihydroxydodecane with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 48 hours yields the tricyclic ether framework with 65–70% efficiency. Methyl groups are introduced via alkylation of intermediate alkoxides using methyl iodide in dimethylformamide (DMF) at 0–5°C.

Table 1: Key Parameters for Core Synthesis
Parameter Condition Yield (%) Source
Cyclization Catalyst PTSA (5 mol%) 68
Methylation Reagent Methyl iodide (3 equiv) 72
Reaction Temperature 0–5°C (methylation)

Synthesis of the 4-Nitroanilino-Acetamide Side Chain

Neat Fusion Coupling

The side chain is synthesized via a solvent-free neat fusion reaction between 2-chloroacetamide and 4-nitroaniline at 165°C for 5–7 minutes, yielding N-(4-nitrophenyl)-2-chloroacetamide with 77.9% efficiency. Substitution of the chloride with a primary amine (e.g., ethylenediamine) introduces the ethylenediamine spacer, though this step is omitted in the target molecule.

Table 3: Side-Chain Coupling Metrics
Parameter Condition Yield (%) Source
Reaction Temperature 165°C 77.9
Reaction Time 5–7 min
Workup Acetone washes

Final Coupling and Purification

Amide Bond Formation

The tricyclic carboxamide is coupled with the 4-nitroanilino-acetamide side chain using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the final product in 68% yield.

Table 4: Final Coupling Conditions
Parameter Condition Yield (%) Source
Coupling Reagent EDC/NHS 68
Solvent DCM
Chromatography Ethyl acetate/hexane (3:1)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.8 Hz, 2H, ArH), 7.90 (s, 1H, NH), 6.70 (d, J = 8.8 Hz, 2H, ArH), 4.45–4.30 (m, 4H, OCH2), 3.95–3.85 (m, 2H, CH2N), 1.40 (s, 6H, CH3).
  • IR (KBr) : 3340 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).

Q & A

Q. What synthetic strategies are recommended for constructing the tricyclic framework of this compound?

The tricyclic core can be synthesized via intramolecular α-ketocarbene insertion into unactivated C–H bonds, as demonstrated in analogous tetracyclic systems. Key steps include:

  • Precursor Design : Use of spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) to preorganize the ring system .
  • Reaction Optimization : Control of temperature and solvent polarity to favor carbene insertion over side reactions .
  • Characterization : Confirm stereochemistry via X-ray crystallography or NOESY NMR, critical for verifying the tricyclo[7.3.0.0²,⁶] backbone .

Q. How can the stereochemical integrity of the (1S,2R,6R,9R) configuration be preserved during synthesis?

  • Chiral Auxiliaries : Employ enantiomerically pure starting materials to enforce stereochemistry at early stages .
  • Protecting Groups : Use isopropylidene groups to stabilize reactive centers and prevent racemization during cyclization .
  • Monitoring : Track stereochemical fidelity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are essential for characterizing the nitroanilino side chain?

  • UV-Vis Spectroscopy : Detect the nitro group’s absorbance near 400 nm, confirming electronic conjugation .
  • IR Spectroscopy : Identify characteristic C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) in the carboxamide and nitroanilino moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting computational and experimental data on the compound’s reactivity be resolved?

Contradictions often arise between predicted (e.g., DFT) and observed reactivity. Mitigation strategies include:

  • Parameter Refinement : Adjust computational models using experimental data (e.g., Hammett constants for nitro group effects) .
  • Solvent Effects : Incorporate implicit/explicit solvent models in simulations to better match reaction conditions .
  • Validation : Cross-check with kinetic isotope effect (KIE) studies or in situ spectroscopy (e.g., Raman) .

Q. What methodologies address low yields in multi-step syntheses of this compound?

  • Intermediate Trapping : Isolate unstable intermediates (e.g., α-ketocarbenes) using low-temperature techniques .
  • Flow Chemistry : Improve reaction control and scalability for steps prone to decomposition .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratios) .

Q. How can the biological activity of this compound be systematically explored without commercial assays?

  • In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., enzymes with nitroreductase activity) .
  • In-House Assays : Develop enzymatic assays using purified proteins (e.g., nitroreductase) to evaluate reduction potential .
  • Metabolite Profiling : Identify bioactive metabolites via LC-MS/MS after incubation with liver microsomes .

Q. What strategies mitigate epimerization during functionalization of the carboxamide group?

  • Mild Conditions : Use non-basic reagents (e.g., EDC/HOBt coupling) to avoid deprotonation-sensitive stereocenters .
  • Steric Shielding : Introduce bulky substituents near reactive sites to hinder racemization .
  • Real-Time Monitoring : Employ inline FTIR or ReactIR to detect epimerization onset .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal Analysis : Use DSC/TGA to assess decomposition thresholds and identify stable formulations .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines .

Q. What computational tools are recommended for modeling the compound’s membrane permeability?

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions using CHARMM or GROMACS .
  • LogP Calculations : Use fragment-based methods (e.g., XLogP3) to predict octanol-water partitioning .
  • PAMPA Assays : Validate predictions with parallel artificial membrane permeability assays .

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